molecular formula C14H24Cl2O2 B3049706 Tetradecanedioyl dichloride CAS No. 21646-49-1

Tetradecanedioyl dichloride

Cat. No.: B3049706
CAS No.: 21646-49-1
M. Wt: 295.2 g/mol
InChI Key: DBZWFSYEKKZLNS-UHFFFAOYSA-N
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Description

Tetradecanedioyl dichloride, also known by its chemical formula C14H24Cl2O2 , is a compound used in various chemical processes. It is derived from tetradecanedioic acid and is characterized by the presence of two chlorine atoms attached to the carbonyl groups of the tetradecanedioic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecanedioyl dichloride is typically synthesized from tetradecanedioic acid. The process involves the reaction of tetradecanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a solvent such as chloroform. The reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Tetradecanedioyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Tetradecanedioic Acid: Formed from hydrolysis.

Scientific Research Applications

Tetradecanedioyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms attached to the carbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form amides, esters, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecanedioyl dichloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. This makes it particularly useful in the synthesis of polymers and advanced materials where specific chain lengths are required .

Properties

IUPAC Name

tetradecanedioyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24Cl2O2/c15-13(17)11-9-7-5-3-1-2-4-6-8-10-12-14(16)18/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZWFSYEKKZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)Cl)CCCCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512922
Record name Tetradecanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21646-49-1
Record name Tetradecanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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